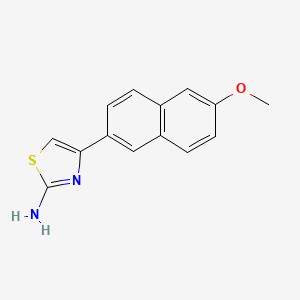

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-12-5-4-9-6-11(3-2-10(9)7-12)13-8-18-14(15)16-13/h2-8H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFKQMIPBHGUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398118 | |

| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195824-61-4 | |

| Record name | 2-Thiazolamine, 4-(6-methoxy-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a methoxynaphthalene moiety attached to a 2-aminothiazole ring. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1]. The methoxynaphthalene group is also a key pharmacophore, notably present in the non-steroidal anti-inflammatory drug (NSAID) naproxen and its prodrug nabumetone[2][3][4]. The combination of these two pharmacophores in a single molecule makes this compound a compound of significant interest for drug discovery and development, potentially offering novel therapeutic activities.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed, field-proven synthetic protocol, purification methods, and an in-depth analysis of its spectral characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive characterization, empowering researchers to confidently synthesize and identify this promising compound.

I. Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₁₄H₁₂N₂OS | [5] |

| Molecular Weight | 256.33 g/mol | [5] |

| CAS Number | 195824-61-4 | [5][6] |

| Appearance | Predicted: Off-white to pale yellow solid | Based on the common appearance of 2-aminothiazole and naphthalene derivatives. |

| Melting Point | Predicted: 180-200 °C | Predicted based on the melting points of similar aromatic and heterocyclic compounds, which often exhibit relatively high melting points due to intermolecular interactions. For instance, 1-((Benzo[d]thiazol-2-ylamino)(2-phenyl-2H-1,2,3-triazol-4-yl)methyl)naphthalen-2-ol has a melting point of 198–200 °C[7]. |

| Solubility | Predicted: Soluble in DMSO, DMF, and methanol; sparingly soluble in ethanol; insoluble in water. | The presence of the aromatic naphthalene and thiazole rings suggests poor water solubility. The amine and methoxy groups may provide some polarity, allowing for solubility in polar organic solvents like DMSO and DMF. |

II. Synthesis and Purification

The most logical and established method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis[1][8][9]. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key intermediates are 2-acetyl-6-methoxynaphthalene and thiourea. The overall synthetic workflow is depicted below.

Part A: Synthesis of 2-Acetyl-6-methoxynaphthalene

This precursor is synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene. The use of nitrobenzene as a solvent directs the acylation to the 6-position[2].

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

Addition of Substrate: To the stirred solution, add finely ground 2-methoxynaphthalene (0.25 mol).

-

Acylation: Cool the mixture to approximately 5°C in an ice bath. Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Reaction Progression: After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the reaction mixture to stand at room temperature for at least 12 hours.

-

Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).

-

Extraction: Transfer the two-phase mixture to a separatory funnel with chloroform (50 mL). Separate the organic layer and wash it with three 100 mL portions of water.

-

Purification: Steam distill the organic layer to remove the nitrobenzene and chloroform. The solid residue is then dissolved in fresh chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene[2].

Part B: Synthesis of 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone

The α-bromination of the ketone is a critical step to prepare the α-haloketone required for the Hantzsch synthesis.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: Stir the reaction mixture at room temperature for an additional 1-2 hours after the bromine addition is complete.

-

Precipitation and Isolation: Pour the reaction mixture into a large volume of ice-water. The solid precipitate of 2-bromo-1-(6-methoxy-2-naphthyl)ethanone is collected by filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be used in the next step without further purification.

Part C: Synthesis of this compound

The final step is the cyclocondensation reaction between the α-bromo ketone and thiourea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-bromo-1-(6-methoxy-2-naphthyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

III. Spectral Analysis

Due to the lack of publicly available experimental spectra for this compound, the following spectral data are predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~3.90 | s | 3H | -OCH₃ | The methoxy protons on an aromatic ring typically appear as a singlet in this region[10][11]. |

| ~7.0-7.2 | br s | 2H | -NH₂ | The amine protons are expected to be a broad singlet and are exchangeable with D₂O. |

| ~7.1-7.9 | m | 7H | Ar-H and Thiazole-H | The six protons of the naphthyl ring and the proton on the thiazole ring will appear in the aromatic region as a complex multiplet. |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~55.5 | -OCH₃ | The carbon of the methoxy group typically resonates in this region[12]. |

| ~105-135 | Naphthyl and Thiazole carbons | The protonated and quaternary carbons of the aromatic and heterocyclic rings will appear in this range. |

| ~157 | C-O (Naphthyl) | The aromatic carbon attached to the methoxy group. |

| ~168 | C-N (Thiazole) | The carbon of the aminothiazole ring attached to the nitrogen atoms. |

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3400-3250 | Medium | N-H stretch | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching[13][14]. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the naphthalene and thiazole rings[15]. |

| 1650-1580 | Strong | N-H bend | The scissoring vibration of the primary amine group[13][14]. |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic and heterocyclic ring stretching vibrations. |

| 1250-1020 | Strong | C-O and C-N stretch | Stretching vibrations of the aryl ether and the C-N bonds of the aminothiazole ring[13]. |

| 910-665 | Broad | N-H wag | Out-of-plane bending of the N-H bonds[13]. |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| m/z | Interpretation |

| 256 | [M]⁺, Molecular ion |

| 241 | [M - CH₃]⁺, Loss of a methyl radical from the methoxy group. |

| 213 | [M - CH₃ - CO]⁺, Subsequent loss of carbon monoxide. |

| 170 | Fragmentation of the naphthalene ring. |

The fragmentation pattern of 2-aminothiazole derivatives can be complex, often involving cleavage of the thiazole ring[5].

IV. Potential Applications and Future Directions

Given the pharmacological importance of the 2-aminothiazole and methoxynaphthalene moieties, this compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known anti-inflammatory drugs suggests that it may possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the 2-aminothiazole core is associated with a broad spectrum of biological activities, opening avenues for screening this compound against various targets, including microbial and cancer cell lines.

Future research should focus on the experimental validation of the predicted physicochemical and spectral data presented in this guide. Biological evaluation of this compound is warranted to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could further optimize its biological activity and lead to the discovery of new drug candidates.

V. Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By leveraging the well-established Hantzsch thiazole synthesis and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. While a lack of published experimental data necessitates the prediction of certain physicochemical and spectral properties, the information presented herein is grounded in established chemical principles and data from analogous structures, providing a high degree of confidence for the successful synthesis and identification of this compound. The exploration of the biological activities of this novel molecule holds significant promise for the discovery of new therapeutic agents.

References

-

Howei Pharm. CAS 195824-61-4 C14H12N2OS this compound 95%. [Link]

-

Chem LibreTexts. IR: amines. [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

MassBank. Organic compounds. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Universidade Nova de Lisboa. Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

- Google Patents. 6-methoxy-2-naphthylacetic acid prodrugs.

-

PubMed Central. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. [Link]

-

PubChem. 6-Methoxy-2-naphthylacetic acid. [Link]

- Google Patents. Preparation of 4(6'-methoxy-2'-naphthyl)butan-2-one.

-

ResearchGate. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [Link]

-

ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

PubMed Central. 6-Methoxy-1,3-benzothiazol-2-amine. [Link]

-

United States Pharmacopeia. Nabumetone. [Link]

-

Pharmaffiliates. Nabumetone. [Link]

-

University of Calgary. Sample IR spectra. [Link]

- Google Patents. Process for the synthesis of nabumetone.

-

PubChem. 6-Methoxy-2-Naphthoic Acid. [Link]

- Google Patents.

-

Espacenet. Optically active 1-(6-methoxy-2-naphthyl)-2-alkoxycarbonyl)amino-1-propanone, its derivatives and their halo anlogs, and methods for their manufacture. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

- 13-C NMR Chemical Shift Table.pdf. [No URL available]

-

Impact Factor. Synthesis and Structural Elucidation of Aminoacetylenic Derivatives of 7-Methoxy- 2-Naphthole as Antimicrobial Agents. [Link]

-

National Center for Biotechnology Information. N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS 195824-61-4 C14H12N2OS this compound 95%+ - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 6. 195824-61-4|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. mdpi.com [mdpi.com]

- 11. US20030013762A1 - 6-methoxy-2-naphthylacetic acid prodrugs - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

A Senior Application Scientist's Perspective on a Rational Approach to Novel Compound Characterization

Preamble: The Scientific Imperative

In the landscape of modern drug discovery, novel chemical entities such as 4-(6-methoxy-2-naphthyl)-1,3-thiazol-2-amine represent both a challenge and an opportunity. This molecule, integrating the privileged 2-aminothiazole scaffold with a methoxy-naphthalene moiety, stands at the intersection of chemical structures known for a wide array of biological activities. The 2-aminothiazole ring is a cornerstone in medicinal chemistry, found in drugs with applications ranging from anti-inflammatory to antimicrobial and anticancer therapies[1][2]. Similarly, naphthalene derivatives are recognized for their diverse pharmacological roles, including anti-inflammatory action as seen with Nabumetone and its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA)[3].

However, a thorough review of the scientific literature and patent databases reveals a critical knowledge gap: the specific biological target and mechanism of action for this compound remain undefined. This guide, therefore, deviates from a descriptive account of a known mechanism. Instead, it serves as a comprehensive, in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-stage investigational workflow designed to systematically uncover the compound's mechanism of action, from initial target identification to the intricate details of its interaction with cellular signaling pathways. This document is structured not as a static template, but as a dynamic, causality-driven guide to scientific inquiry, ensuring that each experimental step logically informs the next, creating a self-validating system of investigation.

Part 1: The Investigational Workflow - A Strategic Overview

The journey to elucidate the mechanism of action for a novel compound is a systematic process of hypothesis generation and rigorous testing. We propose a three-stage workflow, designed to progressively narrow the focus from broad biological effects to a specific molecular mechanism.

Caption: Proposed three-stage workflow for elucidating the mechanism of action.

Part 2: Stage 1 - Casting a Wide Net: Target Identification

The initial phase is predicated on the principle of unbiased discovery, balanced with informed hypothesis generation based on the compound's structural alerts.

Phenotypic Screening: A Function-First Approach

Given the prevalence of the 2-aminothiazole and naphthalene motifs in anti-proliferative and anti-inflammatory agents, a logical starting point is to assess the compound's activity in relevant cell-based phenotypic assays.

-

Anti-Proliferation Screening: Utilize a panel of cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, melanoma). A standard MTS or CellTiter-Glo® assay will provide a quantitative measure of cell viability. A compound exhibiting potent and selective cytotoxicity against specific cell lines provides a strong rationale for investigating pathways related to cell cycle control or apoptosis.

-

Anti-inflammatory Screening: Employ a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells). The inhibitory effect on the production of key inflammatory mediators such as nitric oxide (measured by Griess assay) or cytokines like TNF-α and IL-6 (measured by ELISA) can be quantified.

Target-Based Screening: Leveraging Large-Scale Panels

Concurrently, a target-based approach can rapidly identify potential molecular targets.

-

Kinase Panel Screening: Kinases are a well-established class of drug targets, and many kinase inhibitors feature heterocyclic scaffolds. Screening this compound at a single high concentration (e.g., 10 µM) against a broad panel of several hundred kinases is a cost-effective first pass. A significant inhibition of one or more kinases would immediately focus subsequent efforts.

-

GPCR and Ion Channel Panels: Given the diverse activities of related structures, screening against panels of G-protein coupled receptors (GPCRs) and ion channels is also warranted to explore potential neurological or metabolic activities.

Hit Validation and Dose-Response Analysis

Any "hits" from the initial screens must be rigorously validated.

-

Protocol: Dose-Response Curve Generation

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: Perform a 10-point serial dilution (e.g., 1:3) in the appropriate assay buffer or cell culture medium to create a range of concentrations spanning from low nanomolar to high micromolar.

-

Assay Execution: Perform the relevant phenotypic or biochemical assay with the serially diluted compound.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration.

-

IC50/EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration. This value is a critical measure of the compound's potency.

-

| Parameter | Description | Importance |

| IC50 / EC50 | Concentration for 50% inhibition/effect | Primary measure of compound potency. |

| Selectivity | Ratio of IC50 values for off-target vs. on-target | Indicates the specificity of the compound. |

| Maximal Effect | The highest level of response achievable | Defines the efficacy of the compound. |

Part 3: Stage 2 - Zeroing In: Elucidation of the Molecular Mechanism

Once a primary molecular target (e.g., a specific kinase) is validated, the next stage is to define the precise nature of the interaction.

Direct Binding and Affinity Measurement

Biophysical methods are essential to confirm direct physical interaction between the compound and the target protein, independent of enzymatic activity.

-

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics. It allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Defining the Mode of Inhibition: Enzyme Kinetics

For enzymatic targets like kinases, understanding how the compound inhibits activity is crucial. Kinase inhibitors can act competitively with ATP, non-competitively, or in a mixed manner[4].

-

Protocol: Kinase Inhibition Kinetic Analysis

-

Assay Setup: Use a suitable kinase activity assay, such as a fluorescence-based or radiometric assay, which measures the phosphorylation of a substrate.[4][5]

-

Matrix Titration: Perform the kinase assay across a matrix of varying concentrations of both the inhibitor (this compound) and the substrate (ATP).

-

Data Analysis: Plot the reaction rates in a double-reciprocal format (Lineweaver-Burk plot).

-

Mechanism Determination:

-

Competitive: Lines on the plot will intersect on the y-axis. The inhibitor binds to the same site as ATP.

-

Non-competitive: Lines will intersect on the x-axis. The inhibitor binds to an allosteric site.

-

Uncompetitive: Lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

-

-

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Part 4: Stage 3 - The Cellular Context: Pathway and Functional Analysis

Confirming that the compound engages its target within the complex environment of a living cell and elicits the expected downstream effects is the final and most critical stage of validation.

Verifying Cellular Target Engagement

It is essential to demonstrate that the compound reaches and binds to its intended target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[6] Target proteins bound to an inhibitor are typically stabilized and will denature and precipitate at a higher temperature. This can be quantified by Western blotting or mass spectrometry.[6]

Mapping the Downstream Signaling Cascade

If this compound inhibits a specific kinase, it should modulate the phosphorylation state of that kinase's known downstream substrates.

-

Protocol: Phospho-Protein Western Blotting

-

Cell Treatment: Treat relevant cells with varying concentrations of the compound for a defined period. Include appropriate positive and negative controls.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated form of the target substrate. Subsequently, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the change in phosphorylation.

-

Caption: Hypothetical signaling pathway and points of experimental validation.

Correlating Molecular Action with Functional Outcomes

The ultimate validation is linking the molecular mechanism to the initial phenotypic observation. If the compound was identified as an anti-proliferative agent and found to inhibit a kinase involved in cell cycle progression, then treatment with the compound should induce cell cycle arrest or apoptosis, which can be measured by flow cytometry (e.g., propidium iodide staining).

Conclusion: From a Molecule to a Mechanism

The path to elucidating the mechanism of action for a novel compound like this compound is a rigorous, multi-faceted endeavor. It requires a seamless integration of phenotypic screening, target-based assays, biophysical characterization, and cellular validation. While the specific biological role of this compound is currently unknown, the systematic application of the principles and protocols outlined in this guide provides a robust framework for its discovery. By following a logical progression from broad observation to specific molecular interaction, researchers can confidently and efficiently uncover the therapeutic potential hidden within this promising chemical scaffold.

References

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Al-Aqrabawi, M. H., & Kistorp, C. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 9, 759. [Link]

-

Melarange, R., Spangler, R., & Hoult, J. R. (1996). The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids, 55(3), 195–200. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

-

Spinelli, L., Mori, M., & Fumagalli, L. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M2040. [Link]

Sources

- 1. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 6. US4221741A - Preparation of 4(6'-methoxy-2'-naphthyl)butan-2-one - Google Patents [patents.google.com]

Biological activity of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Biological Activity of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activities of a specific derivative, this compound. By integrating a potent 2-aminothiazole nucleus with a 6-methoxy-2-naphthyl moiety—a key pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone—this compound emerges as a promising candidate for therapeutic development.[3] This document synthesizes existing research on analogous structures to elucidate the compound's probable mechanisms of action in oncology, inflammation, and infectious diseases. Detailed experimental protocols are provided to validate these predicted activities, offering a roadmap for researchers in drug discovery and development.

Introduction and Molecular Profile

The molecule this compound is a heterocyclic compound featuring two key structural motifs:

-

The 2-Aminothiazole Ring: This five-membered heterocycle is a cornerstone of medicinal chemistry, renowned for its versatile biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Its ability to act as a hydrogen bond donor and acceptor, and to participate in various molecular interactions, makes it an effective pharmacophore.

-

The 6-Methoxy-2-naphthyl Group: This bicyclic aromatic group is most famously associated with Nabumetone, a non-acidic pro-drug. In vivo, Nabumetone is metabolized to 6-methoxy-2-naphthylacetic acid (6MNA), a potent inhibitor of cyclooxygenase (COX) enzymes, which is responsible for its anti-inflammatory effects.[3] The naphthyl group also offers a large, planar surface area conducive to π-π stacking and intercalation with biomacromolecules like DNA.[5]

The strategic combination of these two moieties suggests a synergistic or multi-target biological profile. This guide will explore its most probable therapeutic applications based on a synthesis of evidence from structurally related compounds.

Predicted Biological Activities and Mechanisms of Action

Anti-Inflammatory Activity

The most predictable activity for this compound is anti-inflammatory, primarily due to the presence of the 6-methoxy-2-naphthyl group. The likely mechanism is the inhibition of the COX-2 enzyme.

Causality and Expertise: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[3] The active metabolite of Nabumetone, 6MNA, is a known COX inhibitor.[3] It is highly probable that this compound, or its metabolites, will exhibit similar inhibitory activity. Studies on other novel thiazole derivatives have confirmed their ability to suppress prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), a hallmark of COX-2 inhibition.[6][7] Furthermore, some 2-aminothiazole derivatives have been shown to activate the NRF2 pathway, a key regulator of the antioxidant response that also suppresses inflammatory cytokine production (e.g., TNF-α, IL-6).[8][9]

Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Anticancer Activity

The 2-aminothiazole scaffold is present in several anticancer agents, and its derivatives have shown potent antiproliferative activity against various cancer cell lines.[10][11]

Causality and Expertise: The anticancer efficacy of this class of compounds often stems from multiple mechanisms. The planar naphthyl group is a known DNA intercalator, a mechanism that disrupts DNA replication and transcription, ultimately leading to apoptosis.[5] Recent studies on thiazole-naphthyl derivatives confirm strong DNA binding affinity and the induction of apoptosis in liver cancer cells (HepG2).[5] Additionally, 2-aminothiazole derivatives can act as kinase inhibitors or disrupt cell cycle progression. Flow cytometry analysis of related compounds has revealed an ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through caspase-3 activation.[11]

Proposed Signaling Pathway:

Caption: Proposed anticancer mechanism via DNA intercalation and apoptosis.

Antimicrobial Activity

Thiazole derivatives are well-documented as potent antimicrobial agents, with activity against a range of bacteria and fungi.[1][4][12]

Causality and Expertise: The antimicrobial properties of thiazoles are often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. Research on 2-aminothiazole scaffolds has demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger.[4] Isosteric replacement studies, where the sulfur in the thiazole is replaced with oxygen (oxazole), have suggested that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) could be a potential target.[13] Given the broad-spectrum potential of the core scaffold, this compound warrants investigation as a novel antimicrobial agent.

Experimental Validation: Protocols and Workflow

To empirically validate the predicted biological activities, a structured, multi-panel screening approach is required.

General Experimental Workflow:

Caption: A streamlined workflow for biological activity screening.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol provides a self-validating system to assess the compound's effect on cancer cell viability.

-

Cell Culture: Culture selected human cancer cell lines (e.g., HepG2, K562, H1299) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture media. Replace the existing media with 100 µL of the compound-containing media.

-

Controls: Include wells with vehicle (DMSO) only (negative control) and a known anticancer drug like Doxorubicin (positive control).

-

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol measures the inhibition of PGE2 production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) or a selective COX-2 inhibitor like NS-398 (positive control) for 2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. A set of wells should remain unstimulated (negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant to measure secreted PGE2 levels.

-

PGE2 Quantification: Use a commercial Prostaglandin E2 EIA Kit to quantify the concentration of PGE2 in the supernatant, following the manufacturer’s instructions.

-

Analysis: Compare the PGE2 levels in compound-treated wells to the LPS-stimulated control to determine the percentage of inhibition. Calculate the IC₅₀ value.

-

Viability Check (Trustworthiness): Concurrently, run a cell viability assay (e.g., MTT) on a parallel plate to ensure that the observed reduction in PGE2 is due to enzyme inhibition and not cellular toxicity.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against microbial strains.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microbial strains (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ampicillin, Fluconazole).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Recording: Record the MIC values for each tested strain.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data to illustrate how experimental results for this compound would be structured for clear comparison.

Table 1: Illustrative Anticancer Activity (IC₅₀ Values in µM)

| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.5 ± 0.4 | 0.8 ± 0.1 |

| K562 | Chronic Myeloid Leukemia | 16.3 ± 2.1 | 1.5 ± 0.3 |

| H1299 | Non-small Cell Lung Cancer | 4.9 ± 0.6 | 1.1 ± 0.2 |

| PBMC | Normal Blood Cells | > 100 | 15.2 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Anti-inflammatory Activity (COX-2 Inhibition)

| Parameter | Test Compound | NS-398 (Control) |

| IC₅₀ for PGE2 Inhibition (µM) | 25.5 ± 3.0 | 5.2 ± 0.7 |

| % Inhibition at 50 µM | 85.1% | 98.5% |

| Cell Viability at 100 µM | 96% | 99% |

Data are presented as mean ± standard deviation.

Table 3: Illustrative Antimicrobial Activity (MIC Values in µg/mL)

| Microbial Strain | Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram (+) Bacteria | 8 | Ampicillin (>64) |

| Escherichia coli | Gram (-) Bacteria | 16 | Ampicillin (8) |

| Candida albicans | Fungus | 32 | Fluconazole (4) |

Conclusion and Future Directions

The structural architecture of this compound strongly suggests a molecule with significant therapeutic potential. Its predicted biological activities are rooted in the well-established pharmacology of its constituent moieties: the versatile 2-aminothiazole core and the anti-inflammatory 6-methoxy-2-naphthyl group. The primary hypotheses are that it will function as a potent anti-inflammatory agent via COX-2 inhibition and as an anticancer agent through mechanisms involving DNA interaction and apoptosis induction. Its potential as a broad-spectrum antimicrobial adds another layer to its therapeutic promise.

The experimental protocols outlined in this guide provide a robust framework for validating these claims. Future work should focus on in vivo efficacy studies in animal models of inflammation and cancer, along with comprehensive ADME/Tox profiling to assess its drug-like properties. Mechanistic studies, including kinase profiling and gene expression analysis, will be crucial for elucidating its precise molecular targets. This compound represents a compelling lead structure for the development of next-generation therapeutics.

References

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. ResearchGate.

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Semantic Scholar.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed.

- Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. ResearchGate.

- Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed.

- Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central.

- Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. PubMed.

- Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds. Benchchem.

- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate.

- The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism. PubMed.

- (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro effects of 6-methoxy-2-naphthylacetic acid, the active metabolite of nabumetone, on rat gastric mucosal eicosanoid synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine derivatives and analogs

An In-Depth Technical Guide to 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities and its presence in several clinically approved drugs.[1][2][3] When functionalized with a 6-methoxy-2-naphthyl moiety—a key pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone's active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA)—the resulting core structure, this compound, presents a compelling template for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the synthesis, characterization, biological evaluation, and structure-activity relationships (SAR) of this specific class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new agents targeting inflammation, cancer, microbial infections, and neurodegenerative diseases.

The Core Scaffold: A Synthesis of Privileged Structures

The title compound represents a strategic hybridization of two pharmacologically significant moieties.

-

The 2-Aminothiazole Core: This five-membered heterocycle is a cornerstone in medicinal chemistry, valued for its rigid, planar structure and its ability to act as a versatile hydrogen bond donor and acceptor. Its derivatives are known to possess a vast array of biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][6][7] The clinical success of drugs like the kinase inhibitor Dasatinib underscores the therapeutic relevance of this scaffold.[3]

-

The 6-Methoxy-2-naphthyl Moiety: This group is the active metabolite of the NSAID Nabumetone.[4] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[4] The incorporation of this naphthyl group into the 2-aminothiazole scaffold is a rational design strategy aimed at creating novel anti-inflammatory agents, while also exploring a broader therapeutic potential.

This guide delves into the chemical and biological landscape of derivatives built upon this hybrid structure, providing both foundational knowledge and actionable experimental insights.

Synthesis and Chemical Characterization

The construction of the this compound core and its derivatives predominantly relies on the classical Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.

General Synthetic Pathway

The synthesis is a multi-step process beginning with the functionalization of 6-methoxynaphthalene. The causality behind each step is crucial for achieving high yields and purity.

-

Friedel-Crafts Acylation: The synthesis initiates with the acylation of 6-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene. This reaction establishes the ketone functionality at the desired C-2 position of the naphthalene ring, which is the precursor to the thiazole attachment point.

-

α-Bromination: The resulting ketone is then selectively brominated at the α-carbon. This step is critical as it introduces the leaving group necessary for the subsequent cyclization with thiourea. Reagents like bromine in acetic acid or N-bromosuccinimide (NBS) are typically employed.

-

Hantzsch Cyclization: The key α-bromoketone intermediate is then reacted with thiourea (for the parent 2-amine) or a substituted thiourea (for N-substituted analogs) in a suitable solvent like ethanol. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon bearing the bromine, followed by an intramolecular condensation and dehydration to form the stable 2-aminothiazole ring.

-

Derivatization (Optional): The 2-amino group of the core scaffold serves as a versatile handle for further modification. Acylation with various acid chlorides or coupling with carboxylic acids (using coupling agents like EDC/DMAP) can be performed to explore structure-activity relationships at this position.[8]

Caption: General workflow for the synthesis of the core scaffold and its derivatives.

Analytical Characterization

Ensuring the structural integrity and purity of synthesized compounds is paramount. A multi-technique approach is required for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key diagnostic signals include the thiazole proton singlet (typically ~7-8 ppm) and the characteristic aromatic signals of the naphthyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive evidence of the target molecule's formation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compounds.[9][10] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often containing 0.1% TFA or formic acid) is typically effective for these aromatic, heterocyclic systems.

Biological Activities and Therapeutic Potential

The hybrid nature of the this compound scaffold imparts a diverse pharmacological profile. Research has pointed towards several key areas of therapeutic interest.

Anti-inflammatory and Analgesic Activity

Given the structural inclusion of the 6-MNA moiety, the most logical therapeutic target is inflammation.

-

Mechanism of Action: These compounds are hypothesized to act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By blocking COX-2, these derivatives can prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. A study on new 2-aminothiazole derivatives confirmed their potential as selective COX-2 inhibitors.[11] Some thiophene-based thiazole derivatives have also shown potent and selective COX-2 inhibition.[12]

Caption: Inhibition of the COX-2 pathway by 2-aminothiazole derivatives.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[3][6] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung, breast, colon, and leukemia.[1][3]

-

Potential Mechanisms:

-

Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases.[13]

-

Tubulin Polymerization Inhibition: Some analogs can bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate outcome is often the activation of apoptotic pathways, leading to programmed cell death.

-

Antimicrobial and Antifungal Activity

There is a growing body of evidence supporting the use of 2-aminothiazole derivatives as antimicrobial agents.[7][14]

-

Antibacterial Potential: Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[14] Molecular docking studies suggest that some compounds may act by inhibiting essential bacterial enzymes like UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), which is involved in cell wall biosynthesis.[14]

-

Antifungal Activity: Naphthylthiazolylamine derivatives have demonstrated notable antifungal effects, with some compounds showing efficacy comparable to or greater than the standard drug ketoconazole against species like Candida albicans.[15]

Neuroprotective Activity

Emerging research indicates a potential role for related scaffolds in treating neurodegenerative diseases. A study on naphtha[1,2-d]thiazol-2-amine, an isomer of the core scaffold, demonstrated a neuroprotective effect in an animal model of Parkinson's disease.[16] The activity was attributed to the compound's ability to reduce oxidative stress by decreasing malondialdehyde (MDA) levels and restoring levels of glutathione (GSH) and antioxidant enzymes.[16] This suggests that the 4-(6-methoxy-2-naphthyl) derivatives may also possess valuable antioxidant properties.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is fundamental to rational drug design. For this class of compounds, SAR can be summarized by considering modifications at three key positions.[8]

Caption: Key positions for modification and their impact on biological activity.

-

Position 1 (2-Amino Group): This is the most flexible position for modification.[8]

-

Antitubercular Activity: Introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically increase antitubercular activity by over 100-fold.[8]

-

Anticancer Activity: Lipophilic substituents at this position often enhance cytotoxic potency. The nature of the substituent can also dictate selectivity towards different cancer cell lines or kinase targets.[3]

-

-

Position 2 (Naphthyl Moiety): This region is crucial for interactions with target proteins.

-

Anti-inflammatory Activity: The 6-methoxy group is considered important for mimicking the binding of endogenous substrates in the COX active site. Its removal or relocation would likely decrease activity.

-

General: The large, planar naphthyl ring can engage in favorable π-stacking and hydrophobic interactions within protein binding pockets.

-

-

Position 3 (Thiazole C-5): This position is generally less tolerant of substitution.

-

Anticancer/Kinase Activity: For many kinase inhibitors, this position is unsubstituted. Introducing bulky groups here can disrupt the binding conformation and reduce activity.[3]

-

Table 1: Comparative Biological Activity Data for 2-Aminothiazole Analogs (Note: This table is illustrative, compiling representative data from various 2-aminothiazole studies to demonstrate SAR principles.)

| Compound ID | R1 (at N-2) | R2 (at C-4) | Activity Type | IC₅₀ (µM) | Reference |

| A | H | 2-pyridinyl | Antitubercular | 12.5-25 | [8] |

| B | 3-Chlorobenzoyl | 2-pyridinyl | Antitubercular | 0.024 | [8] |

| C | H | 4-Chlorophenyl | Anticancer (H1299) | 15.8 | [1] |

| D | H | Phenyl | Anticancer (H1299) | > 50 | [1] |

| E | - | - | COX-2 Inhibition | 0.09 - 0.71 | [11] |

This data highlights that acylation at the N-2 position (Compound B vs. A) and halogenation of the C-4 aryl ring (Compound C vs. D) significantly enhance biological potency.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of 4-(6-Methoxy-2-naphthyl)-N-(phenylcarbonyl)-1,3-thiazol-2-amine

Objective: To synthesize a representative N-acylated derivative of the core scaffold.

Materials:

-

2-Bromo-1-(6-methoxy-2-naphthyl)ethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Benzoyl chloride (1.2 eq)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Step 1 (Core Synthesis): To a solution of 2-bromo-1-(6-methoxy-2-naphthyl)ethanone in anhydrous ethanol, add thiourea.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

-

Step 2 (Acylation): Suspend the crude aminothiazole in anhydrous DCM in an ice bath under a nitrogen atmosphere.

-

Add anhydrous pyridine to act as a base and catalyst.

-

Add benzoyl chloride dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the final product.

-

Validation: Confirm structure and purity via NMR, HRMS, and HPLC analysis as described in Section 2.2.

Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the human recombinant COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. A chromogenic substrate is used to visualize this peroxidase activity.

Materials:

-

COX-2 inhibitor screening kit (e.g., from Cayman Chemical or similar)

-

Test compounds dissolved in DMSO

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)

-

96-well microplate

-

Microplate reader (absorbance at 590-620 nm)

-

Celecoxib (positive control)

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in assay buffer.

-

To each well of a 96-well plate, add assay buffer, heme, and the COX-2 enzyme solution.

-

Add the test compound dilutions to the appropriate wells. Include wells for a 100% activity control (enzyme + DMSO vehicle) and a background control (no enzyme).

-

Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (TMPD).

-

Immediately read the absorbance of the plate every minute for 5-10 minutes using a microplate reader at the appropriate wavelength.

-

Data Analysis & Validation:

-

Calculate the initial reaction velocity (V) for each well.

-

Normalize the data by subtracting the background reading and expressing the activity as a percentage of the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The system is validated if the IC₅₀ of the Celecoxib control falls within the expected range.

-

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. By merging the anti-inflammatory character of the naphthyl moiety with the broad biological versatility of the 2-aminothiazole core, these compounds present a rich field for drug discovery. The evidence points to strong potential in developing novel COX-2 selective inhibitors, potent anticancer agents, and broad-spectrum antimicrobials.

Future research should focus on:

-

Lead Optimization: Systematically exploring the SAR through the synthesis of focused libraries to enhance potency and selectivity for specific targets (e.g., specific kinases or microbial enzymes).

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy: Advancing the most promising compounds into relevant animal models of inflammation, cancer, or infection to validate their therapeutic efficacy and safety.

-

Mechanism of Action Studies: Employing advanced biochemical and cell-based assays to definitively elucidate the molecular targets and pathways modulated by these derivatives.

By pursuing these avenues, the full therapeutic potential of this versatile and potent chemical scaffold can be realized.

References

-

Al-Omair, M. A., et al. (2019). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS ONE, 14(3), e0213429. [Link]

-

Özbek, O., & Bayrak, N. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 453-465. [Link]

-

Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

Abdel-Aziz, M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29415-29427. [Link]

-

Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 32(1), 1-18. [Link]

-

de Oliveira, R. B., et al. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Experimental Parasitology, 248, 108498. [Link]

-

Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. [Link]

-

Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1-25. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

de Oliveira, R. B., et al. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Experimental Parasitology, 248, 108498. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Soldato, P. D., & Lollini, M. (2003). 6-methoxy-2-naphthylacetic acid prodrugs.

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Perin, N., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. International Journal of Molecular Sciences, 24(9), 7903. [Link]

-

Li, Y., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1245. [Link]

-

Azam, F., et al. (2009). Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 808-817. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]

-

Ullah, H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356860. [Link]

-

Dash, R. P., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 26(21), 6417. [Link]

-

Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. [Link]

-

Tay, F., et al. (2016). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Allied Academies. [Link]

-

Modebelu, U., & Baby, B. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 775-782. [Link]

-

Fathalla, W., et al. (2016). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. [Link]

-

Siddiqui, M. R., et al. (2015). Analytical techniques in pharmaceutical analysis: A review. Journal of Pharmaceutical Analysis, 5(2), 81-95. [Link]

-

Bansal, S., et al. (2015). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Pharmaceutical Research, 32(5), 1755-1766. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. excli.de [excli.de]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigational Guide to the In Vitro Profiling of 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine: A Hypothetical Research Program

Abstract

This technical guide outlines a comprehensive, hypothetical in vitro research program for the characterization of the novel chemical entity, 4-(6-Methoxy-2-naphthyl)-1,3-thiazol-2-amine. Given the absence of published data on this specific molecule, this document serves as an investigational roadmap for researchers, scientists, and drug development professionals. By drawing analogies from structurally related compounds, particularly those containing 2-aminothiazole and naphthyl moieties, we propose a scientifically grounded strategy for its synthesis and subsequent evaluation. The core of this guide focuses on a multi-tiered in vitro screening cascade designed to elucidate its potential cytotoxic, anti-inflammatory, and kinase-modulating activities. Detailed, field-proven protocols for primary screening and secondary mechanistic assays are provided, underpinned by a rationale that emphasizes experimental causality and data integrity. This document is structured to empower research teams to systematically explore the therapeutic potential of this compound, from initial synthesis to preliminary safety and mechanism of action studies.

Introduction and Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the naphthyl group, particularly the 6-methoxy-2-naphthyl moiety found in the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, is associated with modulatory effects on inflammatory pathways. The combination of these two pharmacophores in this compound presents a compelling case for investigation.

This guide, therefore, puts forth a logical and efficient pathway for the initial characterization of this compound. We will first propose a robust synthetic route. Subsequently, we will detail a tiered approach to in vitro evaluation, beginning with broad-spectrum activity screening and progressing to more focused, mechanism-of-action studies. The overarching goal is to generate a foundational dataset that can inform a go/no-go decision for further preclinical development.

Proposed Synthesis

A reliable and scalable synthesis is the bedrock of any drug discovery program. For the target compound, the most logical and well-precedented approach is the Hantzsch Thiazole Synthesis .[4][5][6] This method involves the condensation of an α-haloketone with a thioamide.

Synthetic Precursors

-

2-Bromo-1-(6-methoxy-2-naphthyl)ethan-1-one: This crucial α-haloketone intermediate can be synthesized from the commercially available 2-Acetyl-6-methoxynaphthalene via bromination.

-

Thiourea: A readily available and inexpensive reagent.

Proposed Synthetic Workflow

The proposed synthesis follows a two-step process, which is outlined in the diagram below. The initial bromination of the acetyl-naphthyl precursor creates the reactive α-haloketone. This intermediate is then reacted with thiourea in a cyclocondensation reaction to yield the final 2-aminothiazole product.

Caption: Proposed two-step synthesis of the target compound.

Tier 1: Primary In Vitro Screening

The initial screening phase is designed to broadly assess the biological activity of the compound across two key therapeutic areas suggested by its structure: oncology and inflammation.

Antiproliferative Activity Screening

The primary assessment of anticancer potential will be determined through cytotoxicity screening against a panel of human cancer cell lines.

Rationale: This initial screen provides a broad view of the compound's potency and spectrum of activity. The chosen cell lines represent diverse cancer types.

Table 1: Proposed Cancer Cell Line Panel for Primary Screening

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast (Estrogen Receptor +) | High prevalence, well-characterized. |

| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive breast cancer subtype. |

| A549 | Lung | Leading cause of cancer mortality. |

| HCT116 | Colon | High incidence, represents gastrointestinal cancers. |

| K562 | Leukemia | To assess activity against hematological malignancies.[7] |

| WI-38 | Normal Lung Fibroblasts | To assess preliminary selectivity for cancer cells over normal cells.[8] |

The XTT assay is a reliable colorimetric method for measuring cell viability by assessing mitochondrial metabolic activity.[9][10] It is preferred over the MTT assay for its streamlined protocol, as it does not require a solubilization step for the formazan product.[9][10]

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation with Reagent: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator, allowing for formazan dye formation.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) values.

Anti-inflammatory Activity Screening

The primary screen for anti-inflammatory potential will focus on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation.

Rationale: The 6-methoxy-2-naphthyl moiety is present in the active metabolite of Nabumetone, a known COX inhibitor.[11] Therefore, assessing direct inhibition of COX-1 and COX-2 is a logical starting point.

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.

-

Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

-

Enzyme Addition: Add either COX-1 or COX-2 to the respective wells.

-

Incubation: Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated.

Tier 2: Secondary Mechanistic & Safety Profiling

Should the primary screening reveal promising activity (e.g., IC₅₀ < 10 µM in a cancer cell line or significant COX inhibition), the following secondary assays are proposed to elucidate the mechanism of action and assess preliminary safety.

Caption: A tiered workflow for in vitro compound evaluation.

Mechanistic Assays for Anticancer Activity

Rationale: Many thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[12][13] This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin.